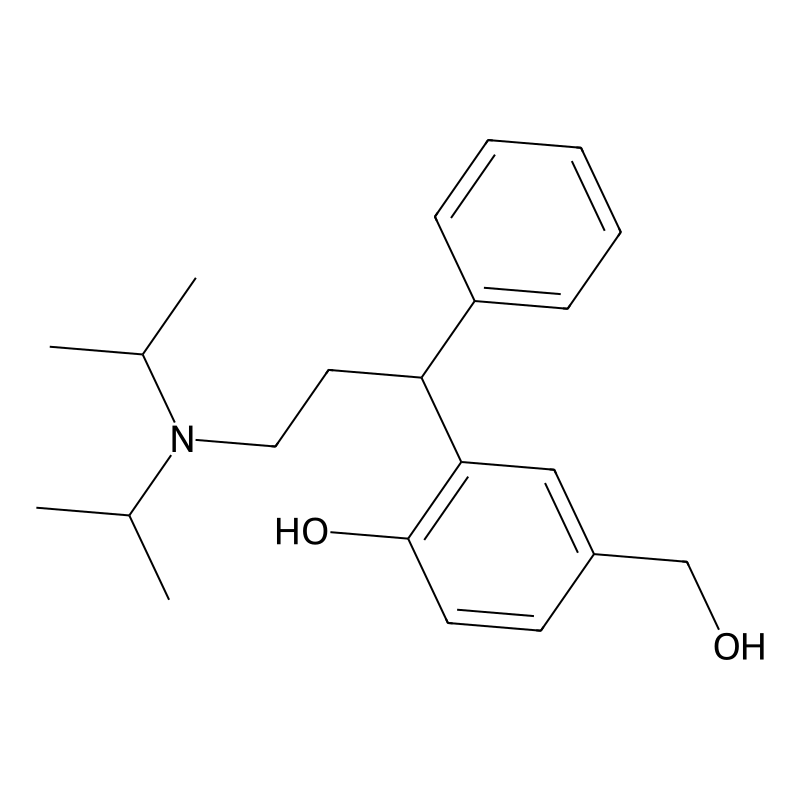2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as rac-5-Hydroxymethyl-Tolterodine, is an intermediate in the synthesis of the medication Fesoterodine. Fesoterodine is a muscarinic receptor antagonist used to treat urinary urgency and incontinence [].
Medicinal Chemistry:
Research in medicinal chemistry explores the relationship between the structure of a molecule and its biological activity. Studies have investigated the structure-activity relationship (SAR) of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and its derivatives. These studies aim to understand how modifications to the molecule can affect its potency and selectivity as a muscarinic receptor antagonist [, ].
Computational Modeling:
Computational modeling techniques, such as molecular docking, can be used to predict the binding interactions between a molecule and a target protein. Researchers have employed these techniques to study the binding mode of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and its derivatives to muscarinic receptors []. This information can be valuable for the design and development of new muscarinic receptor antagonists with improved properties.
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is a compound with the molecular formula and a molecular weight of approximately 341.5 g/mol. It features a complex structure characterized by a diisopropylamino group, a phenylpropyl moiety, and a hydroxymethyl group attached to a phenolic ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of treatments for urinary incontinence and other related conditions .
There is no scientific literature readily available on the specific mechanism of action of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. However, compounds with similar structures have been explored for their potential to interact with muscarinic receptors, which play a role in various physiological processes [].
The chemical behavior of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is influenced by its functional groups. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the diisopropylamino group may engage in protonation-deprotonation equilibria, affecting its solubility and reactivity. Additionally, this compound can undergo oxidation or reduction reactions depending on the reaction conditions and reagents used.
Synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol can be achieved through several methods, including:
- Alkylation Reactions: The diisopropylamino group can be introduced via alkylation of an appropriate amine precursor.
- Phenolic Hydroxymethylation: The hydroxymethyl group can be added to the phenolic ring using formaldehyde under acidic or basic conditions.
- Multi-step Synthesis: A combination of these methods may be employed to construct the entire molecular framework efficiently.
These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product .
The primary applications of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol lie in medicinal chemistry. Its potential use as a therapeutic agent for urinary incontinence positions it as a candidate for further drug development. Additionally, its unique structural features may allow it to serve as a scaffold for designing new compounds with enhanced biological activities.
Preliminary interaction studies indicate that this compound may interact with various biological targets, particularly muscarinic receptors involved in bladder function. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile. Further studies using radiolabeled compounds or receptor binding assays could provide deeper insights into its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, allowing for comparative analysis:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Tolterodine | 124937-52-6 | Similar diisopropylamino structure; used for overactive bladder treatment |
| Solifenacin | 173366-78-9 | Contains a similar phenolic structure; also used for urinary conditions |
| Darifenacin | 173366-80-3 | Shares structural motifs; used as an antimuscarinic agent |
The uniqueness of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .








